3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide
Description
3-(2-Fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is a thiophene-derived carboxamide featuring a 2-fluoro-4-nitrophenoxy substituent at the 3-position of the thiophene ring. The carboxamide group is N-methyl-N-phenyl substituted, contributing steric bulk and electronic modulation.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-20(12-5-3-2-4-6-12)18(22)17-16(9-10-26-17)25-15-8-7-13(21(23)24)11-14(15)19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHJNJCDRFAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, identified by its CAS Number 303152-51-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitubercular activity and other relevant pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H13FN2O4S
- Molecular Weight: 372.37 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures have demonstrated various biological activities, including antitubercular, anticancer, and antiviral effects. The focus here is primarily on its antitubercular properties.
Antitubercular Activity
A notable study investigated a series of derivatives related to the 3-(2-fluoro-4-nitrophenoxy) scaffold for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). The following key findings were reported:
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Minimum Inhibitory Concentration (MIC):
- The most potent derivative in the study exhibited an MIC of 4 µg/mL against M. tuberculosis H37Rv.
- This compound also showed activity against rifampicin-resistant strains with similar MIC values.
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Safety Profile:
- The compounds were assessed for cytotoxicity using Vero cell lines, showing a favorable safety profile with no significant inhibitory effects on various tumor cell lines.
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Structure-Activity Relationship (SAR):
- Variations in substituents on the phenyl ring significantly affected the biological activity, indicating that specific modifications could enhance potency.
Table 1: Antitubercular Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Resistance Type |
|---|---|---|
| 3m | 4 | Rifampicin-resistant |
| 3e | 64 | H37Rv |
| 3p | 64 | H37Rv |
| 3d | 16 | H37Rv |
| 3k | 64 | H37Rv |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
-
Anticancer Activity:
- Compounds based on the phenoxyacetamide core have shown varying degrees of anticancer activity across different cell lines, although specific data for the target compound is limited.
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Antiviral Properties:
- Some derivatives have been evaluated for antiviral efficacy, suggesting potential applications in treating viral infections, though further research is necessary to establish definitive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons
In contrast, Compound 13 () retains a nitro group on the thiophene but lacks the phenoxy moiety, which may alter its interaction with biological targets . The allyl-substituted analog () lacks aromatic substitution on the carboxamide nitrogen, likely reducing π-π stacking interactions compared to the N-methyl-N-phenyl group in the target compound .
Structural Diversity and Biological Activity Compound 13 () incorporates a thiazole ring, which may engage in hydrogen bonding or π-stacking distinct from the target compound’s phenoxy group. Its antibacterial activity suggests nitrothiophene carboxamides have narrow-spectrum applications . N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits supramolecular interactions (C–H⋯O/S) in its crystal structure, highlighting the role of nitro groups in directing molecular packing .
Synthetic and Purity Considerations Compound 7 in (N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) was synthesized with 42% purity, while another analog achieved 99.05% purity, underscoring variability in coupling efficiency for nitrothiophene derivatives . The target compound’s N-methyl-N-phenyl group may complicate synthesis compared to simpler N-aryl or N-alkyl analogs due to steric hindrance during coupling steps.
Heterocyclic Core Modifications 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole () shares the phenoxy substituent but uses a 7-azaindole scaffold. This core is employed in kinase inhibitor design, suggesting the phenoxy group’s versatility across heterocyclic systems .
Research Findings and Implications
- Electronic and Steric Effects : The fluorine and nitro groups in the target compound likely reduce electron density on the thiophene ring, enhancing stability and influencing binding to hydrophobic pockets in biological targets.
- Synthetic Challenges : High-yield synthesis of N-methyl-N-phenyl carboxamides may require optimized coupling conditions to mitigate steric interference, as seen in lower purity outcomes for related compounds .
Q & A
Q. What synthetic routes are recommended for preparing 3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves coupling substituted aryl/heteroaryl amines with activated carbonyl intermediates. Key steps include:
- Amide bond formation : React thiophene-2-carbonyl chloride with N-methyl-N-phenylamine under reflux in acetonitrile .
- Phenoxy substitution : Introduce the 2-fluoro-4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a base like K₂CO₃ in DMF.
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) can improve yields compared to traditional reflux methods .
Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should structural characterization be performed to confirm the identity of this compound?
Answer: Use a multi-technique approach:
- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., benzene-thiophene dihedral angles ~8–16°, as seen in analogous N-aryl thiophene carboxamides) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine coupling patterns, nitro group deshielding).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. What preliminary biological screening assays are appropriate for this compound?
Answer: Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways, given the thiophene carboxamide scaffold’s role in enzyme binding .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray results) be resolved for this compound?
Answer:
- Dynamic effects : NMR may average conformational states, while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data to identify rotational barriers (e.g., hindered aryl-thiophene rotation) .
- Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
- Alternative techniques : Use NOESY to probe spatial proximity of substituents in solution .
Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., -SO₂NH₂) to enhance solubility while retaining activity .
- Formulation : Use nanoemulsions or liposomal encapsulation to improve membrane permeability .
- Prodrug design : Mask the nitro group (e.g., reduce to amine in vivo) to enhance metabolic stability .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
- Scaffold modification : Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups).
- Alternative heterocycles (e.g., furan, pyridine) replacing thiophene .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with nitro/fluoro groups) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What methodologies are recommended for analyzing degradation products under physiological conditions?
Answer:
- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions .
- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and propose pathways (e.g., nitro reduction, amide hydrolysis) .
- Stability testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage .
Q. How can the compound’s fluorescence properties be exploited for mechanistic studies?
Answer:
- Fluorescence quenching : Titrate with biomacromolecules (e.g., DNA, proteins) to study binding affinity via Stern-Volmer plots .
- Imaging applications : Conjugate with fluorophores (e.g., FITC) for cellular uptake studies using confocal microscopy .
- Environmental sensing : Develop probes for detecting metal ions (e.g., Cu²⁺) based on fluorescence turn-on/off responses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
